1-(2-Chlorobenzyl)-3-(3,5-dimethylphenyl)thiourea
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Overview
Description
1-(2-Chlorobenzyl)-3-(3,5-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-3-(3,5-dimethylphenyl)thiourea typically involves the reaction of 2-chlorobenzylamine with 3,5-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-3-(3,5-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-Chlorobenzyl)-3-(3,5-dimethylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3-(3,5-dimethylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzyl)-3-phenylthiourea
- 1-(2-Chlorobenzyl)-3-(4-methylphenyl)thiourea
- 1-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)thiourea
Uniqueness
1-(2-Chlorobenzyl)-3-(3,5-dimethylphenyl)thiourea is unique due to the presence of both the 2-chlorobenzyl and 3,5-dimethylphenyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-7-12(2)9-14(8-11)19-16(20)18-10-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJOMXAUKCGMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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